
2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-(1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLIN-2-YL)-1-ETHANONE is a complex organic compound that features both pyrrole and beta-carboline moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-(1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLIN-2-YL)-1-ETHANONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrole Moiety: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Beta-Carboline Moiety: This can be synthesized via the Pictet-Spengler reaction, where tryptamine reacts with an aldehyde or ketone.
Coupling of the Two Moieties: The final step involves coupling the pyrrole and beta-carboline structures through a suitable linker, often using a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic substitution reactions could occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Pyrrole oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
Due to the presence of the beta-carboline moiety, the compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties.
Medicine
Industry
The compound could be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context. For example, in a biological setting, the compound might interact with specific enzymes or receptors, modulating their activity. The beta-carboline moiety is known to interact with the central nervous system, potentially affecting neurotransmitter pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-(1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLIN-2-YL)-1-PROPANONE: Similar structure with a different linker.
2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-(1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLIN-2-YL)-1-BUTANONE: Another similar structure with a longer linker.
Uniqueness
The specific combination of the pyrrole and beta-carboline moieties in 2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-(1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLIN-2-YL)-1-ETHANONE may confer unique properties, such as enhanced biological activity or specific chemical reactivity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C19H21N3O |
|---|---|
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
2-(2,5-dimethylpyrrol-1-yl)-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C19H21N3O/c1-13-7-8-14(2)22(13)12-19(23)21-10-9-16-15-5-3-4-6-17(15)20-18(16)11-21/h3-8,20H,9-12H2,1-2H3 |
InChI-Schlüssel |
SUHCKCRIYNCIDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1CC(=O)N2CCC3=C(C2)NC4=CC=CC=C34)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


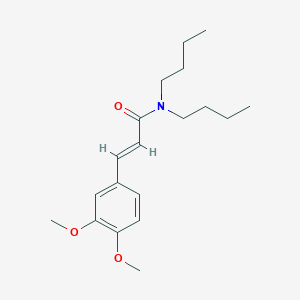
![(2S)-2-({[4-({[(1S)-1-Benzyl-2-hydroxy-2-oxoethyl]amino}carbonyl)piperazino]carbonyl}amino)-3-phenylpropanoic acid](/img/structure/B11015696.png)
![6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-leucinate](/img/structure/B11015712.png)

![4-methoxy-3-nitro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B11015720.png)
![6-{3-[4-(Isopropylsulfonyl)piperazino]-3-oxopropyl}-6,6A-dihydroisoindolo[2,1-A]quinazoline-5,11-dione](/img/structure/B11015721.png)
![(2E)-N-[2-(4-sulfamoylphenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B11015727.png)
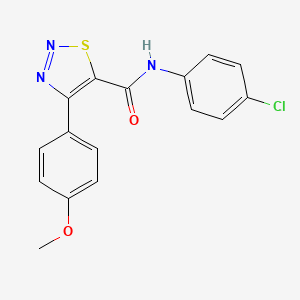
![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propan-1-one](/img/structure/B11015735.png)
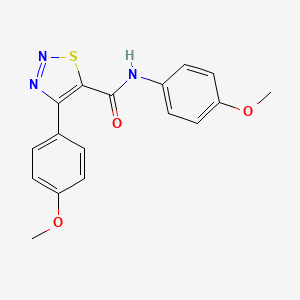
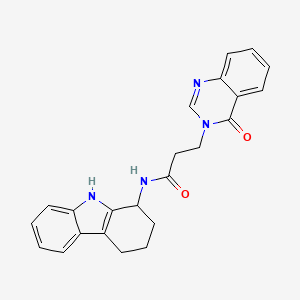
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide](/img/structure/B11015753.png)
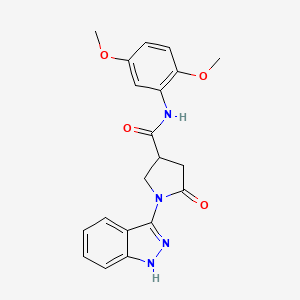
![N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11015759.png)
